molecular formula C9H5F5OS B13591652 2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone

2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone

Cat. No.: B13591652
M. Wt: 256.19 g/mol
InChI Key: VEIFLOBGRJKUOL-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone typically involves the introduction of fluorine atoms and the trifluoromethylsulfanyl group onto an ethanone backbone. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyl-ethanone: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.

    1-(4-Trifluoromethylsulfanyl-phenyl)-ethanone: Contains the trifluoromethylsulfanyl group but lacks the difluoro substitution.

Uniqueness

2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone is unique due to the combination of difluoro and trifluoromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5F5OS

Molecular Weight

256.19 g/mol

IUPAC Name

2,2-difluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C9H5F5OS/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H

InChI Key

VEIFLOBGRJKUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)SC(F)(F)F

Origin of Product

United States

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